2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride
CAS No.: 1305712-17-7
Cat. No.: VC2820489
Molecular Formula: C11H15Cl2FN2O
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305712-17-7 |
|---|---|
| Molecular Formula | C11H15Cl2FN2O |
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 2-[1-(2-chloro-4-fluorophenyl)ethylamino]-N-methylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClFN2O.ClH/c1-7(15-6-11(16)14-2)9-4-3-8(13)5-10(9)12;/h3-5,7,15H,6H2,1-2H3,(H,14,16);1H |
| Standard InChI Key | HHUJPOSDPVHSTF-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=C(C=C1)F)Cl)NCC(=O)NC.Cl |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)Cl)NCC(=O)NC.Cl |
Introduction
2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in pharmaceutical development. This compound features a unique structure that incorporates both aromatic and aliphatic components, making it a versatile candidate for various biological activities.
Synthesis and Chemical Reactions
The synthesis of 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide involves reacting specific precursors under acidic or basic conditions. This process is crucial for forming the desired product with optimal yields.
Synthesis Steps
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Starting Materials: The reaction often begins with 2-chloro-4-fluorobenzylamine and N-methylacetamide.
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Reaction Conditions: The conditions may include acidic or basic catalysts to facilitate the formation of the amide bond.
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Solvent Systems: Solvents such as polar aprotic solvents are used to stabilize intermediates and facilitate product formation.
Chemical Reactions
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Hydrolysis: The compound can undergo hydrolysis, which is typical for amides.
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Substitution and Reduction: It may also undergo substitution and reduction reactions, depending on the conditions.
Biological Activities and Potential Applications
2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide has potential applications in pharmaceutical development due to its interaction with biological targets such as enzymes or receptors. The presence of electron-withdrawing (chlorine and fluorine) and electron-donating (amine) groups enhances its ability to bind selectively to target sites.
Potential Applications
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Pharmaceutical Development: It serves as a lead compound for designing drugs.
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Agricultural Chemistry: It is also relevant in the development of herbicides and other agrochemicals.
Spectral Analysis and Structural Confirmation
Spectral analyses, including NMR and IR, provide insights into the functional groups present and confirm the structural integrity of the compound post-synthesis.
Spectral Data
| Spectral Method | Key Features |
|---|---|
| NMR | Provides information on the molecular structure and environment of hydrogen and carbon atoms. |
| IR | Helps identify functional groups present in the compound. |
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